molecular formula C13H20O B8798135 2,6-Diisopropylbenzyl alcohol CAS No. 92100-85-1

2,6-Diisopropylbenzyl alcohol

Cat. No. B8798135
Key on ui cas rn: 92100-85-1
M. Wt: 192.30 g/mol
InChI Key: XAUDQGPMLGKKCL-UHFFFAOYSA-N
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Patent
US05442060

Procedure details

To a suspension of 1.35 g (35.6 mmol) of lithium aluminum hydride in 60 ml of dry tetrahydrofuran was added 3.71 g (18 mmol) of 2, 6-diisopropylbenzoic acid, and the resultant mixture was refluxed with heating for 16 hours. After cooling, 80 ml of water was portionwise added to the mixture, which was mixed with 90 ml of ethyl ether. The mixture was strongly acidified with conc. hydrochloric acid. The aqueous layer was separated and shaken with ethyl ether. The organic layers were combined, washed with aqueous sodium hydroxide and then saturated saline, dried over anhydrous magnesium sulfate, and the solvent was evaporated in vacuo to give 1.37 g of 2, 6-diisopropylbenzyl alcohol as white solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]([C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]([CH3:21])[CH3:20])[C:11]=1[C:12](O)=[O:13])([CH3:9])[CH3:8].O.Cl>O1CCCC1.C(OCC)C>[CH:19]([C:15]1[CH:16]=[CH:17][CH:18]=[C:10]([CH:7]([CH3:9])[CH3:8])[C:11]=1[CH2:12][OH:13])([CH3:21])[CH3:20] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.71 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=O)O)C(=CC=C1)C(C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken with ethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated saline, dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(CO)C(=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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